Product packaging for 4,6-Dimethyl-2H-pyran-2-one(Cat. No.:CAS No. 675-09-2)

4,6-Dimethyl-2H-pyran-2-one

Cat. No.: B1583522
CAS No.: 675-09-2
M. Wt: 124.14 g/mol
InChI Key: IXYLIUKQQQXXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives and Foundational Research on Pyran-2-one Scaffolds

The pyran-2-one ring system, a six-membered heterocyclic lactone, has long been a subject of scientific inquiry due to its prevalence in nature and its versatile chemical reactivity. researchgate.netarkat-usa.org Foundational research into pyran-2-ones, also known as α-pyrones, established them as key structural motifs in a wide array of natural products. researchgate.net These natural compounds often exhibit significant biological activities, which spurred early interest in their isolation, characterization, and synthesis. researchgate.netresearchgate.net

Early synthetic efforts focused on understanding the fundamental reactivity of the pyran-2-one core. The conjugated system of the lactone and the diene within the ring imparts unique chemical properties, making it a valuable building block in organic synthesis. researchgate.net Researchers in the mid-20th century developed key methods for the construction of the pyran-2-one ring, often involving condensation reactions of 1,3-dicarbonyl compounds or their equivalents. These foundational studies laid the groundwork for the synthesis of more complex, substituted pyran-2-ones.

Contemporary Significance of the Pyran-2-one Moiety in Chemical Sciences

In modern chemical sciences, the pyran-2-one moiety is recognized as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme. mdpi.com This significance stems from its presence in numerous biologically active molecules with a broad spectrum of activities, including anticancer, anti-HIV, anti-inflammatory, and antimicrobial properties. researchgate.netmdpi.comresearchgate.net

The versatility of the pyran-2-one scaffold makes it an attractive target for synthetic chemists. It serves as a precursor for the synthesis of a diverse range of other heterocyclic compounds such as pyridines, quinolines, and various fused heterocyclic systems. researchgate.netresearchgate.net The ability to functionalize the pyran-2-one ring at various positions allows for the generation of large libraries of compounds for drug discovery and materials science applications. researchgate.net Furthermore, the photophysical properties of some pyran-2-one derivatives have led to their investigation in the context of dyes and fluorescent probes. researchgate.net

Scope and Defined Research Focus on 4,6-Dimethyl-2H-pyran-2-one within Current Chemical Literature

Within the broader field of pyran-2-one chemistry, this compound has emerged as a compound of specific interest. Research on this particular derivative is multifaceted, encompassing its synthesis, chemical reactivity, and potential applications.

Synthesis: One of the classic methods for synthesizing this compound involves the self-condensation of ethyl acetoacetate (B1235776). This straightforward approach has made the compound readily accessible for further studies. More contemporary methods continue to be explored to improve yield and efficiency. clockss.org

Chemical Properties and Reactivity: this compound is a crystalline solid at room temperature. solubilityofthings.comchemsrc.com Its structure, featuring methyl groups at the 4 and 6 positions, influences its reactivity. For instance, it has been utilized as a diene in Diels-Alder reactions, a testament to the reactivity of the pyran-2-one core. arkat-usa.org It is also studied as a model compound in read-across studies for toxicological assessments due to its defined reactive features. acs.orgsemanticscholar.org

Applications: The compound has found utility as a fragrance ingredient. researchgate.net Its potential biological activities, including antioxidant properties, are also areas of investigation. solubilityofthings.com Furthermore, its presence has been noted in the urinary profiles of some animals, suggesting a potential role in chemical signaling. exeter.ac.uk

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈O₂ nist.gov
Molecular Weight 124.137 g/mol nist.gov
Appearance Yellow to colorless liquid or crystalline solid solubilityofthings.com
Melting Point 48-50 °C chemsrc.com
CAS Number 675-09-2 nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2 B1583522 4,6-Dimethyl-2H-pyran-2-one CAS No. 675-09-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYLIUKQQQXXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060973
Record name 2H-Pyran-2-one, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675-09-2
Record name Mesitene lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesitene lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethyl-2-pyrone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Pyran-2-one, 4,6-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2H-Pyran-2-one, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethyl-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.563
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESITENE LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2MA4KIQ1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Strategies for 4,6 Dimethyl 2h Pyran 2 One and Its Derivatives

Established Synthetic Routes to 4,6-Dimethyl-2H-pyran-2-one

The foundational methods for constructing the this compound scaffold have been well-documented and are routinely employed in synthetic laboratories. These established routes often involve condensation reactions and provide reliable access to the target compound.

Acid-Catalyzed Cyclocondensation Approaches to Pyran-2-one Formation

Acid-catalyzed cyclocondensation reactions represent a cornerstone in the synthesis of 2H-pyran-2-ones. One common strategy involves the Pechmann condensation, which typically utilizes a β-ketoester and a phenol (B47542) in the presence of an acid catalyst. However, for this compound, a key method involves the self-condensation of ethyl acetoacetate (B1235776) or the reaction of dehydroacetic acid in the presence of a strong acid like sulfuric acid. This process leads to the cyclization and dehydration to form the pyran-2-one ring. The mechanism involves the initial protonation of a carbonyl group, followed by intermolecular nucleophilic attack and subsequent cyclization and elimination of water to yield the aromatic pyran-2-one system.

Another notable acid-catalyzed approach is the lactonization of a corresponding 5-hydroxyester. acs.org For instance, a 5-hydroxyester can be treated with an acid catalyst such as p-toluenesulfonic acid to facilitate the intramolecular esterification, leading to the formation of the 2H-pyran-2-one ring. acs.org

Starting Material(s)Acid CatalystKey TransformationRef.
Dehydroacetic AcidSulfuric AcidCyclization/Decarboxylation
Ethyl AcetoacetateStrong AcidSelf-condensation/Cyclization
5-hydroxyesterp-toluenesulfonic acidIntramolecular Lactonization acs.org

One-Pot Synthetic Protocols for this compound

One-pot syntheses have gained prominence due to their efficiency, reduced waste, and simplified procedures. semanticscholar.org Several one-pot methods for the preparation of this compound and its derivatives have been reported. A versatile one-pot approach involves the reaction of a methyl ketone, such as acetone, with N,N-dimethylacetamide dimethyl acetal (B89532) and an N-acylglycine in acetic anhydride (B1165640). clockss.org This method allows for the direct formation of 3-acylamino-4,6-dimethyl-2H-pyran-2-ones. clockss.org

Another significant one-pot procedure starts from 1,3-dicarbonyl compounds, a one-carbon synthon like triethyl orthoformate or N,N-dimethylformamide dimethyl acetal (DMFDMA), and an N-acylglycine in the presence of acetic anhydride. semanticscholar.org This methodology has been successfully applied to a variety of activated methylene (B1212753) compounds. semanticscholar.org The reaction proceeds through the formation of an intermediate which then reacts with the N-acylglycine to form the pyran-2-one ring. arkat-usa.org

Reactant 1Reactant 2Reactant 3Solvent/ReagentProduct TypeRef.
Methyl Ketone (e.g., Acetone)N,N-dimethylacetamide dimethyl acetalN-AcylglycineAcetic Anhydride3-Acylamino-4,6-dimethyl-2H-pyran-2-one clockss.org
1,3-Dicarbonyl CompoundOne-carbon Synthon (e.g., DMFDMA)N-AcylglycineAcetic AnhydrideSubstituted 2H-pyran-2-one semanticscholar.org

Advanced Synthetic Approaches to this compound Derivatives

In recent years, the focus has shifted towards developing more sophisticated and sustainable synthetic methods. These advanced approaches often offer improved efficiency, selectivity, and environmental compatibility compared to traditional methods.

Green Chemistry Methodologies for Pyran-2-one Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including pyran-2-ones. These methodologies aim to reduce or eliminate the use and generation of hazardous substances. One such approach is the use of eco-friendly catalysts, such as chitosan, for the synthesis of steroidal 2H-pyrans. researchgate.net Another green strategy involves performing reactions under solvent-free conditions, as demonstrated in the one-pot synthesis of dialkoxyphosphoryl-2-oxo-2H-pyran derivatives. nih.gov This reaction between alkyl bromides, dialkyl acetylenedicarboxylates, and trialkyl phosphites proceeds efficiently at 50°C without the need for a solvent. nih.gov Furthermore, the use of greener solvent systems, like ethanol/water mixtures, has been explored in multicomponent reactions for the synthesis of functionalized indoles from pyran-2-one precursors. beilstein-journals.org A patented green synthesis process for ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate utilizes a heterogeneous catalyst and a multi-flash distillation process, achieving a high yield and allowing for catalyst recycling. google.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. arkat-usa.orgresearchgate.net This technology has been effectively applied to the synthesis of 2H-pyran-2-one derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating. arkat-usa.org For instance, the synthesis of 2H-chromen-2-one derivatives from 4-substituted 2-hydroxybenzaldehydes, succinic anhydride, and sodium succinate (B1194679) under microwave irradiation proceeds much more smoothly and in better yields than with conventional heating. arkat-usa.org Microwave irradiation has also been successfully used in the Diels-Alder reactions of 2H-pyran-2-ones with various dienophiles, including maleimides, in aqueous media or even under neat conditions. researchgate.net This approach provides an efficient and green route to highly functionalized bicyclic compounds. researchgate.net

Reaction TypeReactantsConditionsAdvantagesRef.
Chromen-2-one Synthesis4-substituted 2-hydroxybenzaldehydes, succinic anhydride, sodium succinateMicrowave (250–500 W, 18–50 min)Faster reaction, higher yields arkat-usa.org
Diels-Alder Cycloaddition2H-pyran-2-ones, N-substituted maleimidesMicrowave, aqueous medium/neatGreen access, high efficiency researchgate.net
Pyran-2,4-dione SynthesisEthyl benzoyl acetateMicrowave, acetic acid (promoter)Improved yield over catalyst-free reaction jyu.fi

Stereoselective and Enantioselective Synthesis of Chiral Pyran-2-one Analogues

The development of stereoselective and enantioselective methods for the synthesis of chiral pyran-2-one analogues is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. A notable example is the synthesis of (R)-rugulactone, which involves proline-catalyzed α-aminooxylation, Sharpless epoxidation, and Mitsunobu reaction as key chirality-introducing steps. arkat-usa.org

Lewis acid-promoted Prins cyclization has been developed for the stereoselective synthesis of functionalized spirooxindole pyran derivatives, yielding a single diastereoisomer with high selectivity. nih.gov Similarly, a tandem Prins spirocyclization has been used to create tetrahydrospiro[chroman-2,4′-pyran] derivatives in a highly stereoselective manner. rsc.org

Furthermore, chiral phosphine (B1218219) oxides have been employed as catalysts in the asymmetric synthesis of 2,3-dihydro-4-pyranones. jst.go.jp This method involves a double aldol (B89426) reaction of 4-methoxy-3-buten-2-one (B155257) with aldehydes, followed by a stereoselective cyclization to produce highly functionalized pyranones with three contiguous chiral centers in good yields and with high diastereo- and enantioselectivities. jst.go.jp

Synthetic StrategyKey Reagents/CatalystsStereochemical OutcomeTarget Compound ClassRef.
Proline-catalyzed α-aminooxylation, Sharpless epoxidation, Mitsunobu reactionProline, Sharpless catalystEnantioselective(R)-Rugulactone arkat-usa.org
Prins CyclizationLewis Acid (e.g., BF3·OEt2)DiastereoselectiveSpirooxindole pyrans, Tetrahydrospiro[chroman-2,4′-pyran]s nih.govrsc.org
Asymmetric Double Aldol Reaction/CyclizationChiral Phosphine Oxide (e.g., (S)-BINAPO), Silicon TetrachlorideDiastereo- and Enantioselective2,3-Dihydro-4-pyranones jst.go.jp

Derivatization Strategies for Functionalizing the this compound Core

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules. Its functionalization can be achieved through a variety of chemical transformations that target different positions on the pyran-2-one ring and its substituents.

The 2H-pyran-2-one ring exhibits a dual nature, participating in both electrophilic and nucleophilic substitution reactions. clockss.org The aromatic character of the ring directs electrophilic attacks, such as nitration, sulfonation, and halogenation, to the C-3 and C-5 positions. For instance, in 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic lactone), the C-3 position is the exclusive site for electrophilic substitution. jcsp.org.pk

Conversely, the presence of three electrophilic centers at C-2, C-4, and C-6 makes the ring susceptible to nucleophilic attack. clockss.org These reactions, however, often lead to ring-opening and subsequent rearrangements, forming new heterocyclic or carbocyclic systems rather than simple substitution products. clockss.org For example, a 3-bromo substituent on the this compound ring can be displaced by various nucleophiles. evitachem.com

A summary of representative substitution reactions is presented in the interactive table below.

Reaction Type Reagent Position of Substitution Product Type Reference
NitrationNitrating agentsC-3, C-5Nitro-substituted pyran-2-ones clockss.org
HalogenationHalogenating agentsC-3, C-5Halo-substituted pyran-2-ones clockss.org
SulfonationSulfonating agentsC-3, C-5Sulfo-substituted pyran-2-ones clockss.org
Nucleophilic AttackVarious nucleophilesC-2, C-4, C-6Ring-opened or rearranged products clockss.org
Nucleophilic SubstitutionVarious nucleophilesC-3 (on 3-bromo derivative)3-substituted pyran-2-ones evitachem.com

The functional groups of this compound and its derivatives can undergo both reduction and oxidation. The carbonyl group (keto group) within the pyran-2-one ring can be reduced to a hydroxyl group, yielding alcohol derivatives. For instance, the reduction of 4-methoxy-6-methyl-3-nitro-pyran-2-one with iron filings and steam has been used to produce the corresponding 3-amino derivative. jcsp.org.pk

Oxidation reactions can also be employed to modify the molecule. A notable example is the oxidation of 4,6-dimethyl-2H-pyran-2-ol to synthesize 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid. ontosight.ai Furthermore, the pyran-2-one ring itself can be modified by oxidizing agents like potassium permanganate.

The following table provides an overview of these transformations.

Reaction Type Reagent Functional Group Targeted Product Reference
ReductionReducing agents (e.g., Sodium borohydride)Keto groupAlcohol derivative
ReductionIron filings and steamNitro groupAmino derivative jcsp.org.pk
OxidationOxidizing agents (e.g., Potassium permanganate)Pyran-2-one ringModified pyran-2-one
OxidationNot specified4,6-dimethyl-2H-pyran-2-ol4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid ontosight.ai

Condensation reactions are a powerful tool for the derivatization of the this compound core, leading to the formation of more complex heterocyclic structures. The carbonyl group of the pyran-2-one can react with various nucleophiles. evitachem.com

One common strategy involves the condensation of a 4,6-dimethyl-2-pyrone derivative with other molecules. For example, 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid can be synthesized through the condensation of 4,6-dimethyl-2-pyrone with malonic acid. Another example is the reaction of 2,6-dimethyl-γ-pyrone with malononitrile (B47326) in acetic anhydride to produce 2,6-(dimethyl-4H-pyran-4-ylidene)malononitrile. rsc.org

Furthermore, pyran-2-one derivatives can react with binucleophiles, leading to ring transformations. For instance, the reaction of dehydroacetic acid with o-phenylenediamine (B120857) results in the formation of 2-methylbenzimidazole (B154957) and other products through a series of intramolecular cyclizations and rearrangements. imist.ma Similarly, the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiosemicarbazide (B42300) or thiourea (B124793) leads to the formation of thiazolyl pyran-2-ones. imist.ma

The table below summarizes key condensation reactions.

Pyran-2-one Derivative Nucleophile Reaction Conditions Product Reference
4,6-Dimethyl-2-pyroneMalonic acidStrong acid catalyst, reflux4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic acid
2,6-Dimethyl-γ-pyroneMalononitrileAcetic anhydride, 130°C, reflux2,6-(dimethyl-4H-pyran-4-ylidene)malononitrile rsc.org
Dehydroacetic acido-PhenylenediamineNot specified2-Methylbenzimidazole and other rearranged products imist.ma
3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiosemicarbazide or ThioureaNot specifiedThiazolyl pyran-2-ones imist.ma

Reactivity and Reaction Mechanisms of 4,6 Dimethyl 2h Pyran 2 One

Fundamental Reactivity Profiles of 4,6-Dimethyl-2H-pyran-2-one Systems

The reactivity of this compound is characterized by its participation in several key reaction types. The pyran-2-one ring can act as a diene in Diels-Alder reactions, undergo nucleophilic attack at its electrophilic centers, and be subject to ring-opening and rearrangement reactions. clockss.orgcas.cz The presence of methyl groups at the C4 and C6 positions influences the electron density of the ring, impacting its reactivity in these transformations. For instance, these electron-donating groups can enhance the reactivity of the diene system in normal-electron-demand Diels-Alder reactions. chim.it The compound's moderate polarity allows for good solubility in organic solvents, facilitating its use in a variety of reaction conditions. solubilityofthings.com

Nucleophilic Attack at Electrophilic Centers (C-2, C-4, C-6) of the Pyran-2-one Ring

The 2H-pyran-2-one ring system possesses three primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-2), and the vinylic carbons at C-4 and C-6. researchgate.netclockss.org Nucleophilic attack is a common reaction pathway for pyran-2-ones, often leading to ring-opening and subsequent rearrangement to form new carbocyclic or heterocyclic systems. researchgate.netclockss.org

The course of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, the reaction of 2H-pyran-2-ones with nitrogen nucleophiles like ammonia, amines, and hydrazines can lead to the formation of various nitrogen-containing heterocycles. researchgate.net The initial attack of the nucleophile on one of the electrophilic carbons is typically followed by the opening of the pyran ring. The resulting intermediate can then undergo intramolecular cyclization to yield a new ring system.

Ring Opening and Rearrangement Reactions of this compound

Ring-opening reactions are a characteristic feature of the reactivity of this compound, often initiated by nucleophilic attack. researchgate.netclockss.org These reactions can lead to a diverse array of products through subsequent rearrangements. The specific outcome is influenced by the nucleophile employed and the reaction conditions.

For example, the reaction of 2H-pyran-2-ones with various nucleophiles can result in the formation of pyridones, pyrimidines, pyrazoles, and other heterocyclic structures. researchgate.net The mechanism generally involves an initial nucleophilic addition to the pyran-2-one ring, followed by ring cleavage to form an open-chain intermediate. This intermediate then undergoes intramolecular reactions, such as cyclization and elimination, to afford the final product.

A study on the radical scavenging mechanism of a related compound, 4-hydroxy-3,6-dimethyl-2H-pyran-2-one, demonstrated that the reaction pathway and resulting products are solvent-dependent. nih.gov In organic solvents, an adduct was formed, while in a buffer solution, degradation products were observed. nih.gov

Pericyclic Reactions Involving this compound (e.g., Diels-Alder Cycloadditions)

This compound can function as a diene component in Diels-Alder reactions, a type of pericyclic reaction. clockss.orgcas.cz These [4+2] cycloaddition reactions are a powerful tool for the synthesis of six-membered rings. The reactivity of the pyran-2-one in these reactions is influenced by substituents on the ring. chim.it Electron-donating groups, such as the methyl groups in this compound, generally increase the reactivity towards electron-poor dienophiles in normal-electron-demand Diels-Alder reactions. chim.it

The initial cycloadduct formed in the Diels-Alder reaction of a 2H-pyran-2-one is often unstable and can undergo a retro-Diels-Alder reaction with the elimination of carbon dioxide to form a new diene. chim.it This subsequent diene can then participate in a second Diels-Alder reaction.

Microwave irradiation has been shown to accelerate Diels-Alder reactions involving 2H-pyran-2-ones. cem.com For instance, the reaction of 4,6-disubstituted-2H-pyran-2-ones with dienophiles like 1,4-naphthoquinone (B94277) and N-phenylmaleimide is catalyzed by microwaves. cem.com

Table 1: Examples of Diels-Alder Reactions with 2H-Pyran-2-one Derivatives

Diene Dienophile Product Type Reaction Conditions Reference
4,6-Disubstituted-2H-pyran-2-ones 1,4-Naphthoquinone Cycloadduct Microwave irradiation cem.com
4,6-Disubstituted-2H-pyran-2-ones N-Phenylmaleimide Cycloadduct Microwave irradiation cem.com
3-Benzoylamino-2H-pyran-2-ones Alkynes Aniline derivatives Microwave irradiation, butan-1-ol cas.cz
2H-Pyran-2-ones Maleic Anhydride (B1165640) Bicyclo[2.2.2]octene derivatives Thermal researchgate.net
2H-pyran-2-ones N,N-diethylpropynamine Aniline derivatives Not specified researchgate.net

Detailed Reaction Kinetics and Mechanistic Studies

Detailed mechanistic studies on the reactions of this compound and related compounds have provided insights into their reactivity. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate reaction mechanisms and predict reactivity. mdpi.commdpi.com

For instance, a computational study on the thermal decomposition of related dihydropyran derivatives revealed that methyl substituents at positions 2, 4, and 6 decrease the activation free energy of the decomposition reaction. mdpi.com Kinetic studies on the electrocyclic ring cleavage of 2H-pyrans have also been conducted, demonstrating the influence of solvent polarity on the reaction rates and equilibrium. oregonstate.edu

The mechanism of the Diels-Alder reaction between 2H-pyran-2-ones and various dienophiles has been a subject of investigation. Experimental and computational studies on the reaction with non-symmetrically substituted alkynes suggest a polar, two-step mechanism for certain dienophiles, while a more synchronous concerted mechanism is favored for others. researchgate.net

Photochemical Transformations and Their Mechanisms in this compound

The photochemistry of 2H-pyran-2-ones, including this compound, involves various transformations upon irradiation with UV light. acs.orgacs.org These reactions can lead to the formation of different isomers and rearrangement products.

One notable photochemical reaction is the rearrangement of 4H-pyran-4-ones to 2H-pyran-2-ones. rsc.org Irradiation of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones has been shown to yield the corresponding 2H-pyran-2-one isomers. rsc.org

Studies on the photochemistry of 4,6-dimethyl-α-pyrone have indicated that upon photoexcitation, the formation of a Dewar-type intermediate can dominate over α-bond cleavage. acs.org The irradiation of 4,6-dimethyl-2-pyrone in methanol (B129727) has also been investigated, contributing to the understanding of its photochemical behavior. acs.org Furthermore, the photochemistry of the related triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) in various solvents leads to novel rearrangements to form β-methylglutaconic acid derivatives. rsc.org

Spectroscopic Characterization and Structural Analysis of 4,6 Dimethyl 2h Pyran 2 One

Vibrational Spectroscopy (Infrared and Raman) Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical insights into the functional groups present in 4,6-dimethyl-2H-pyran-2-one.

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) group of the lactone ring. This peak is typically observed in the region of 1700-1727 cm⁻¹. rsc.org The electron-withdrawing nature of adjacent atoms can influence the precise wavenumber of this absorption. Additionally, characteristic peaks for C-H stretching vibrations of the methyl groups and the pyran ring are expected in the range of 2850-3000 cm⁻¹. Vibrations associated with the C=C double bonds within the pyranone ring typically appear in the 1630-1650 cm⁻¹ region. rsc.org The C-O stretching vibrations of the ester group are also identifiable.

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
Carbonyl (C=O) Stretching 1700 - 1727 rsc.org
Alkene (C=C) Stretching 1630 - 1650 rsc.org
C-H (Methyl/Ring) Stretching 2850 - 3000 rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals for the different types of protons present. The two methyl groups at positions 4 and 6 give rise to singlets, typically in the range of δ 2.1–2.3 ppm. The chemical shifts of the two vinylic protons on the pyranone ring are also characteristic. The proton at position 3 and the proton at position 5 will appear as distinct signals, with their coupling providing information about their spatial relationship.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers further structural confirmation by identifying all unique carbon atoms. The carbonyl carbon of the lactone is the most deshielded, appearing at a chemical shift of around δ 165 ppm. The carbons of the double bonds (C-3, C-4, C-5, and C-6) resonate in the olefinic region, while the carbons of the two methyl groups appear at higher field.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
2 - ~165
3 Vinylic Proton Olefinic Carbon
4 - Olefinic Carbon
4-CH₃ ~2.1–2.3 Methyl Carbon
5 Vinylic Proton Olefinic Carbon
6 - Olefinic Carbon
6-CH₃ ~2.1–2.3 Methyl Carbon

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification and structural analysis.

For this compound, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₇H₈O₂ (124.14 g/mol ). nih.govfishersci.ca High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

The fragmentation of this compound under electron ionization (EI) typically involves the loss of small, stable molecules. Common fragmentation pathways for pyranones include the loss of a carbon monoxide (CO) molecule from the lactone ring, leading to a significant fragment ion. The loss of a methyl radical (CH₃) from the molecular ion is another plausible fragmentation step. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure. core.ac.ukresearchgate.net

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Vis absorption and fluorescence techniques, offers insights into the electronic transitions and conjugated systems within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* electronic transitions of the α,β-unsaturated lactone system. The conjugated double bonds in the pyranone ring lead to absorption in the ultraviolet region. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity.

Fluorescence Spectroscopy: While not all pyranones are strongly fluorescent, some derivatives exhibit emission upon excitation at an appropriate wavelength. The fluorescence properties, if present, are dependent on the rigidity of the structure and the nature of the electronic transitions. Studies on related pyranone compounds have explored their fluorescence behavior. acs.orgmdpi.com

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique can yield bond lengths, bond angles, and intermolecular interactions.

Advanced Spectroscopic Techniques (e.g., Ion Mobility Spectrometry and Collision Cross Section Prediction)

Advanced techniques like ion mobility spectrometry (IMS) coupled with mass spectrometry can provide additional information about the size and shape of the molecule in the gas phase.

IMS separates ions based on their size and shape as they drift through a gas-filled chamber. The collision cross section (CCS) is a measure of the effective area of the ion as it interacts with the drift gas. Predicted CCS values for protonated and other adducts of this compound have been calculated using computational methods. uni.luhmdb.ca For example, the predicted CCS for the [M+H]⁺ ion is approximately 118.1 Ų. uni.lu These values can be compared with experimental data to provide another layer of confidence in the compound's identification.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z Predicted CCS (Ų) Reference
[M+H]⁺ 125.05971 118.1 uni.lu
[M+Na]⁺ 147.04165 128.8 uni.lu
[M-H]⁻ 123.04515 123.7 uni.lu

Computational Chemistry and Theoretical Investigations of 4,6 Dimethyl 2h Pyran 2 One

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) has become a cornerstone for investigating the geometric and electronic properties of heterocyclic compounds like 4,6-Dimethyl-2H-pyran-2-one. These computational methods allow for the precise calculation of molecular structures, including bond lengths and angles, providing insights that complement experimental data.

Researchers commonly employ hybrid functionals, such as B3LYP, in combination with various basis sets like 6-31G(d,p) or 6-311G**, to perform geometry optimizations. mdpi.combeilstein-journals.orgscifiniti.com For instance, in studies of similar pyran-2-one derivatives, geometry characterization is often initiated at the DFT level to find the most stable conformation of the molecule. beilstein-journals.org The process involves optimizing the molecular geometry to a minimum on the potential energy surface, which is confirmed by vibrational frequency analysis yielding only positive frequencies. mdpi.com For a related compound, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, calculations confirmed that the pyran ring of the molecule is flat, a finding that aligns with experimental X-ray data. scifiniti.com Such calculations are crucial for understanding the fundamental structure from which all other chemical properties are derived.

Table 1: Common DFT Functionals and Basis Sets for Pyran-2-one Analysis

Functional Basis Set Application Reference
B3LYP 6-31G(d,p) Geometrical optimizations, MEP, ALIE calculations mdpi.com
B3LYP 6-31G** Geometric characterization of tautomers beilstein-journals.org
B3LYP 6-311G** Tautomerization studies, vibrational spectra calculation scifiniti.com

This table is interactive. You can sort and filter the data.

Electronic Structure Analysis: HOMO-LUMO Interactions and Reactivity Descriptors

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. irjweb.com

For pyran-2-one derivatives, both HOMO and LUMO are typically distributed over the π-system of the ring. scifiniti.commdpi.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.com From these orbital energies, several global reactivity descriptors can be calculated to quantify different aspects of reactivity. scirp.org These include ionization potential (IP), electron affinity (EA), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). mdpi.comscirp.org Studies on similar pyrone structures show how these descriptors can vary between different tautomeric forms, indicating a change in chemical properties upon tautomerization. scifiniti.com For example, in one study, the enol form B of a substituted pyran-2-one was found to have a higher ionization energy and electrophilicity index than form A. scifiniti.com

Table 2: Calculated Reactivity Descriptors for a Substituted Pyran-2-one (Tautomer A vs. B)

Data adapted from a study on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one. scifiniti.com

Tautomerism Studies and Solvent Effects on Tautomeric Equilibria in Pyran-2-ones

Pyran-2-ones, particularly those with hydroxyl substitutions, can exhibit tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers. scifiniti.comnajah.edu For example, 4-hydroxy-pyran-2-ones can exist in equilibrium between different enol forms. scifiniti.comscifiniti.com Computational studies are essential for determining the relative stability of these tautomers.

DFT calculations can predict the relative energies of different tautomeric forms. For instance, a study on a substituted pyran-2-one found that one tautomer was more stable than its isomers by 14-17 kJ·mol⁻¹, a stability attributed to the formation of an intramolecular C–H···O interaction. beilstein-journals.org The solvent environment can significantly influence the tautomeric equilibrium. mdpi.com Computational models can simulate these solvent effects, showing, for example, that the content of a specific tautomer might increase in a nonpolar solvent, even if it remains the minor form. scifiniti.comscifiniti.com The study of 3-(3,3-dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one showed that the 4-hydroxy enol tautomer (A) is dominant, but the population of tautomer B increases in nonpolar solvents, though it does not exceed 13%. scifiniti.comscifiniti.com

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The way molecules pack together in the solid state is governed by intermolecular interactions. For pyran-2-ones, these interactions are critical for understanding their crystal structure and physical properties. X-ray crystallography is the primary experimental technique for this analysis, while computational methods can quantify the strength of these interactions.

In the crystal structures of pyran-2-one derivatives, common intermolecular interactions include C–H···O hydrogen bonds and π-π stacking. nih.gov For example, in 5,6-Dimethyl-4-phenyl-2H-pyran-2-one, molecules are connected via intermolecular C—H···O hydrogen bonds, and π-π stacking interactions are observed between parallel pyranone rings of neighboring molecules, with distances between planes measured at 3.3871 Å and 3.5778 Å. nih.gov In another case, weak C−H···π interactions lead to the formation of a centrosymmetric dimer. beilstein-journals.org These non-covalent interactions are crucial in stabilizing the supramolecular architecture of the crystal. beilstein-journals.org

Table 3: Examples of Intermolecular Interactions in Pyran-2-one Derivatives

Interaction Type Distance (Å) Angle (°) Compound Reference
C−H···π 2.883 148.97 3-alkenylindolin-2-one derivative beilstein-journals.org
C5–H5···O1 2.716 127.60 3-alkenylindolin-2-one derivative beilstein-journals.org
π-π stacking 3.3871 - 5,6-Dimethyl-4-phenyl-2H-pyran-2-one nih.gov

This table is interactive and showcases different types of non-covalent bonds found in related structures.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While DFT calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are used to study the conformational flexibility of molecules and their interactions with the surrounding environment, such as a solvent or a biological membrane. mdpi.comnih.gov

Cheminformatics Approaches: Molecular Fingerprints and Structure-Activity Modeling

Cheminformatics employs computational methods to analyze and model chemical data, which is especially useful in drug discovery. Molecular fingerprints are a key tool in this field; they are bit strings that encode the structural features of a molecule. These fingerprints allow for rapid similarity searching and are the basis for building Quantitative Structure-Activity Relationship (QSAR) models. acs.org

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For a compound like this compound, a QSAR study would involve synthesizing and testing a series of related pyran-2-one derivatives to generate activity data. Then, various molecular descriptors (including those from DFT and those encoded in fingerprints) would be calculated for each compound. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. While specific QSAR studies on this compound are not detailed in the provided context, this approach represents a powerful computational strategy for optimizing its potential biological activities. acs.org

Mechanism of Action and Molecular Interactions

Identification and Characterization of Molecular Targets and Receptor Interactions

Detailed studies identifying the specific molecular targets for 4,6-Dimethyl-2H-pyran-2-one are not extensively available in the current scientific literature. However, research into its derivatives provides insight into potential receptor interactions. A study focused on novel 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives identified them as quorum sensing (QS) inhibitors. nih.gov These compounds were designed to inhibit the binding of the natural ligand, N-(3-oxododecanoyl)homoserine lactone (OdDHL), to the LasR protein in Pseudomonas aeruginosa. nih.gov The LasR protein, a transcriptional activator, is a key component in the bacterial quorum-sensing system, which regulates gene expression and biofilm formation. nih.gov Molecular docking simulations indicated that the binding mode of the most potent derivative was highly similar to that of the natural ligand within the active site of LasR, suggesting that this protein is a viable molecular target for this class of compounds. nih.gov

Elucidation of Enzyme Active Site Binding Mechanisms

Specific elucidation of the binding mechanisms of this compound within enzyme active sites has not been a focus of published research. However, studies on more complex pyran-containing heterocyclic systems have demonstrated enzyme inhibition. For instance, a series of pyrano[2,3-c]pyrazole derivatives were evaluated for their inhibitory efficiency against the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. mdpi.com In silico studies, including molecular dynamics simulations and protein-ligand docking, were performed to investigate the interaction of these compounds with the enzyme's active site. mdpi.com While these findings relate to a different molecular scaffold, they highlight the potential for pyran-based structures to interact with and inhibit enzyme function.

Modulation of Cellular Pathways and Signaling Networks

The direct impact of this compound on specific cellular pathways and signaling networks is not well-documented. However, research on related pyran structures points to significant activity in modulating key biological pathways.

One study investigated the effects of a similar compound, 6-pentyl-2H-pyran-2-one (6PP), on the pathogenic oomycete Peronophythora litchii. This research identified the Target of Rapamycin (TOR) pathway as a potential molecular target. mdpi.com Transcriptomic analysis revealed that 6PP treatment led to significant up-regulation of TOR pathway-related genes, including PlCytochrome C and the transcription factor PlYY1, while down-regulating negative regulatory genes. mdpi.com This suggests that 6PP influences vegetative growth and virulence by modulating the TOR signaling network. mdpi.com

Furthermore, fused pyran derivatives have been shown to possess anticancer properties by targeting cellular pathways that control cell cycle progression and apoptosis. rsc.org In cancer cell lines, these derivatives were observed to cause nucleic acid damage and activate pathways leading to cell death. rsc.org They demonstrated a remarkable ability to arrest the cell cycle at various phases, including G0/G1, S, and G2/M. rsc.org Another benzo(b)pyran derivative was found to exert its chemotherapeutic potential in estrogen receptor-negative breast cancer cells by preventing the activation of the Epidermal Growth Factor Receptor (EGFR) and inhibiting the PI-3-K/Akt/FOXO and MEK/Erk/AP-1 pathways. plos.org

Preclinical Studies: In vitro and In vivo Efficacy Assessments

Fused pyran derivatives have shown considerable in vitro anticancer efficacy against various human cancer cell lines. rsc.org These compounds were found to inhibit the formation of cell colonies, indicating potent anti-proliferative effects. rsc.org For example, specific derivatives showed significant inhibition rates against HCT116 colon cancer, MCF7 breast cancer, and A549 lung cancer cell lines. rsc.org Similarly, 2-amino-pyran derivatives have been evaluated for their cytotoxic effects against breast cancer cell lines. sciencescholar.us

In the context of antiviral activity, pyrano[2,3-c]pyrazole derivatives were tested in vitro for their efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Several of these compounds showed significant antiviral activity during the replication phase of the virus. mdpi.com

Table 1: In vitro Anticancer Activity of Fused Pyran Derivatives

CompoundCell LineActivityInhibition Rate (%)
Compound 8cHCT116 (Colon)Colony Formation Inhibition70.0 ± 4.96
Compound 6eMCF7 (Breast)Colony Formation Inhibition66.4 ± 4.50
Compound 14bA549 (Lung)Colony Formation Inhibition71.6 ± 2.01

Data sourced from studies on fused pyran derivatives, not this compound itself. rsc.org

Structure-Activity Relationship (SAR) Studies and Rational Analog Design

Specific structure-activity relationship (SAR) studies for this compound are limited. However, SAR principles have been applied to the rational design of its derivatives. In the development of 4-(alkyloxy)-6-methyl-2H-pyran-2-one analogs as quorum sensing inhibitors, the modification of the alkyloxy side chain was crucial for optimizing activity. nih.gov This research demonstrated that strategic chemical modifications to the pyran-2-one scaffold could lead to compounds with enhanced biological efficacy, in this case, improved inhibition of biofilm formation in P. aeruginosa. nih.gov The study highlights how the pyran-2-one core can be used as a scaffold for developing targeted inhibitors through rational analog design. nih.gov

Quantitative Ligand-Target Binding Characterization

Applications of 4,6 Dimethyl 2h Pyran 2 One in Advanced Materials and Other Fields

Role as a Versatile Synthetic Building Block and Intermediate

4,6-Dimethyl-2H-pyran-2-one, also known as 4,6-dimethyl-α-pyrone, is a versatile scaffold in organic synthesis, serving as a key intermediate for the creation of a wide array of more complex molecules. Its inherent reactivity and multiple functional sites make it a valuable precursor for diverse chemical transformations.

The 2H-pyran-2-one ring system is a structural motif found in numerous natural products and serves as a strategic starting point for their synthesis. While the literature on the specific applications of this compound is more specialized, the general reactivity of the pyran-2-one core is well-established for building molecular complexity. These compounds can undergo a variety of reactions, including cycloadditions and ring-opening transformations, to generate intricate molecular architectures. The presence of the methyl groups at the 4 and 6 positions influences the reactivity and stereoselectivity of these reactions, offering a degree of control in the synthesis of targeted complex molecules.

The pyran-2-one ring is a valuable synthon for the construction of a multitude of heterocyclic and carbocyclic frameworks. A significant application of pyran-2-ones is their participation in Diels-Alder reactions, where they can act as the diene component. This cycloaddition reaction provides a direct route to various bicyclic and polycyclic carbocyclic structures. For instance, suitably functionalized 2H-pyran-2-ones have been widely explored for their synthetic potential in generating a vast diversity of molecules.

Furthermore, the pyran-2-one nucleus can be transformed into other heterocyclic systems through ring-opening and rearrangement reactions. Nucleophilic attack at the electrophilic centers of the ring (C2, C4, and C6) can lead to the formation of pyridines, pyrimidines, quinolines, isoquinolines, and various other fused heterocyclic systems. For example, 3-amino-2H-pyran-2-ones can be utilized as building blocks in heterocyclic chemistry, opening up possibilities for further transformations.

The following table provides examples of heterocyclic and carbocyclic scaffolds synthesized from pyran-2-one derivatives:

Starting Material ClassReagent/ConditionResulting ScaffoldReference
3-Benzoylamino-2H-pyran-2-onesMaleic anhydride (B1165640)Bicyclo[2.2.2]oct-7-enes
3-Amino-2H-pyran-2-onesVarious electrophilesSubstituted pyridines
2H-Pyran-2-onesDienophilesSubstituted benzenes (via CO2 extrusion)

While specific large-scale industrial applications in fine and specialty chemicals for this compound are not extensively documented in publicly available literature, its role as a versatile intermediate suggests its potential utility in these sectors. The synthesis of complex organic molecules and diverse heterocyclic scaffolds, as discussed above, is fundamental to the production of many fine and specialty chemicals, including pharmaceuticals, agrochemicals, and fragrances. The structural motifs accessible from pyran-2-ones are prevalent in these industries. For instance, 2,6-dimethyl-4H-pyran-4-one, a related isomer, is used as an intermediate in the synthesis of various pharmaceuticals and as a fragrance ingredient. This highlights the potential of the pyrone core in the fine chemicals industry.

Supramolecular Chemistry and Host-Guest Interactions Involving Pyran-2-ones

The field of supramolecular chemistry explores the non-covalent interactions between molecules. While specific studies focusing on this compound in host-guest chemistry are not prominent, the structural features of the pyran-2-one ring, including the carbonyl group and the potential for π-π stacking, suggest its capability to participate in such interactions. The oxygen atoms can act as hydrogen bond acceptors, and the aromatic character of the ring can facilitate interactions with other aromatic systems. These features are fundamental to the design of host molecules that can selectively bind to guest species.

Contributions to Materials Science and Polymer Chemistry

The incorporation of heterocyclic compounds into polymer backbones or as pendant groups can significantly influence the properties of the resulting materials, such as thermal stability, conductivity, and photophysical characteristics. While research specifically detailing the use of this compound in materials science and polymer chemistry is limited, the general class of pyran-containing polymers has been explored. The reactivity of the pyran-2-one ring allows for its potential integration into polymer chains through various polymerization techniques. The resulting polymers could exhibit unique properties stemming from the heterocyclic moiety.

Industrial Applications (e.g., Corrosion Inhibition Performance)

There is a lack of specific, detailed research in readily available scientific literature concerning the industrial applications of this compound, including its performance as a corrosion inhibitor. While organic compounds containing heteroatoms like oxygen are often investigated for their corrosion inhibiting properties due to their ability to adsorb onto metal surfaces, specific data for this compound is not prevalent.

Future Research Directions and Translational Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The future of synthesizing pyran-2-one scaffolds is increasingly rooted in green chemistry principles. Research is geared towards the development of multicomponent reactions (MCRs) that offer high atom economy and synthetic efficiency. growingscience.com The use of heterogeneous, reusable catalysts is a key area of exploration, as these catalysts are economical, eco-friendly, and exhibit high thermal stability and tuneable properties. nih.gov

Table 1: Examples of Sustainable Catalysts in Pyran Synthesis

Catalyst Type Reaction Conditions Key Advantages Reference
Heterogeneous Nanocatalysts Solvent-free or green solvents (e.g., ethanol, water) High yields, short reaction times, reusability, thermal stability. nih.govsemanticscholar.org
Natural Biopolymers (e.g., Alginate) Water, room temperature Biodegradable, easily separated, good to excellent yields. nih.gov

Advanced Mechanistic Investigations of Reaction Pathways and Biological Activities

A deeper understanding of the reaction mechanisms underlying both the synthesis and biological action of pyran-2-ones is critical. Pyran-2-one derivatives are powerful building blocks for a vast array of heterocyclic compounds through rearrangement reactions with various nucleophiles. researchgate.net Future research will delve into the mechanistic intricacies of these transformations, clarifying the roles of electrophilic and nucleophilic centers on the pyran-2-one core. researchgate.net

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are becoming indispensable tools. mdpi.com DFT calculations can elucidate reaction pathways, explain regioselectivity, and predict reactivity properties. nih.govmdpi.com MD simulations can provide insights into the interactions of these molecules with biological systems, such as their behavior in aqueous environments or their binding modes with protein targets. mdpi.com Investigating the valence isomerism between 2H-pyrans and their open-chain dienone forms through both experimental and computational means will also be crucial for understanding their stability and reactivity. nih.gov

Identification of New Biological Targets and Expansion of Therapeutic Applications

The pyran scaffold is a constituent of numerous bioactive compounds, and its derivatives are continuously explored for new therapeutic uses. nih.gov Current research has identified pyran-based molecules with potential applications against a range of diseases, including cancer, microbial infections, inflammation, and viral diseases. mdpi.commdpi.com For instance, pyranopyrazole derivatives have shown promise as inhibitors of human coronaviruses by targeting the main protease (Mpro). mdpi.com Other pyran derivatives are being investigated as dual inhibitors of acetylcholinesterase (AChE) and beta-amyloid aggregation for the treatment of Alzheimer's disease. nih.gov

Future efforts will focus on high-throughput screening and target-based assays to identify novel biological targets for 4,6-Dimethyl-2H-pyran-2-one and its derivatives. The structural diversity achievable from the pyran-2-one core allows for the creation of large chemical libraries, which can be screened against various enzymes, receptors, and other cellular components to uncover new therapeutic opportunities. researchgate.net

Table 2: Investigated Therapeutic Targets for Pyran Derivatives

Therapeutic Area Biological Target Example Pyran Scaffold Reference
Antiviral (Coronavirus) Main Protease (Mpro) Pyrano[2,3-c]pyrazoles mdpi.com
Neurodegenerative (Alzheimer's) Acetylcholinesterase (AChE), Beta-amyloid Chromeno[3,4-b]xanthones nih.gov
Oncology, Antimicrobial Various (unspecified) Tetrahydronaphthalene-cored compounds mdpi.com

Development of Novel Derivatized Pyran-2-ones with Enhanced Efficacy and Selectivity

The 2H-pyran-2-one ring serves as a versatile starting point for the synthesis of functionally diverse molecules. mdpi.comresearchgate.net Its structure contains multiple electrophilic centers, making it a prime candidate for reactions with a wide range of nucleophiles to generate new chemical entities. researchgate.net Future synthetic chemistry will concentrate on creating novel derivatives of this compound with improved biological efficacy and target selectivity.

This involves strategic modifications to the core structure, such as the introduction of different substituents or the fusion of other heterocyclic rings. For example, pyran-2-ones can be transformed into highly substituted 2-tetralones or functionalized spirocyclic ketals. mdpi.com The synthesis of fused systems like pyranopyrazoles, pyranocoumarins, and pyranoquinolinones demonstrates the vast molecular diversity that can be achieved. nih.govmdpi.com The objective is to systematically explore the structure-activity relationships (SAR) to design next-generation compounds with optimized pharmacokinetic and pharmacodynamic profiles.

Integration of Computational and Experimental Approaches for Accelerated Drug Discovery and Design

The synergy between computational and experimental methods is revolutionizing drug discovery. nih.gov Computer-aided drug design (CADD) significantly accelerates the process by filtering large compound libraries, optimizing lead compounds, and designing novel molecules. nih.govresearchgate.net In the context of this compound, this integrated approach is crucial for future development.

Computational techniques such as virtual screening, molecular docking, 3D-QSAR, and ADME+T prediction are employed to identify promising drug candidates and predict their behavior in biological systems. nih.gov These in silico studies guide experimental work by prioritizing compounds for synthesis and biological testing. mdpi.com For instance, a combined approach involving chemical synthesis, in vitro antiviral assays, and in silico studies (including docking, MD simulations, and DFT) has been successfully used to identify and characterize potent pyranopyrazole-based coronavirus inhibitors. mdpi.com This paradigm of close integration between computational modeling and empirical validation will be fundamental to expediting the translation of promising pyran-2-one derivatives from the laboratory to clinical applications. mdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound
Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one)
Triacetic acid lactone (4-hydroxy-6-methyl-pyran-2-one)
Pyrano[2,3-c]pyrazoles
Chromeno[3,4-b]xanthones
(E)-2-[2-(propargyloxy)styryl]chromone
2-tetralone
Pyrano[3,2-c]quinolone
Pyranocoumarin
Pyranoquinolinone

Q & A

Q. What are the key synthetic routes for 4,6-Dimethyl-2H-pyran-2-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via solvent-free cyclization of β-keto esters or photochemical dimerization. For example, photodimerization of this compound under UV light produces a mixture of trans and cis adducts, which thermally decarboxylate to yield tetramethylcyclooctatetraene derivatives . Solvent choice (e.g., ethanol vs. dichloromethane) and catalyst presence (e.g., acid catalysts) significantly affect reaction efficiency and purity. Yield optimization requires strict temperature control (48–50°C melting point range) .

Q. How is this compound characterized, and what analytical discrepancies may arise?

Methodological Answer: Characterization involves:

  • NMR : Distinct methyl group signals at δ 2.1–2.3 ppm (¹H) and δ 20–25 ppm (¹³C).
  • XRD : Monoclinic crystal system (space group P21/c) with lattice parameters a = 7.654 Å, b = 6.967 Å .
    Discrepancies in spectral data (e.g., split peaks in NMR) often arise from tautomerism or residual solvent. Use high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 124.138 .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and purification data for this compound?

Methodological Answer: Reported solubility varies (e.g., 1.95 mol/L in ethanol vs. poor water solubility). Contradictions stem from polymorphic forms or impurities. To address this:

Perform differential scanning calorimetry (DSC) to identify polymorphs (melting point: 48–50°C) .

Use recrystallization in ethyl acetate/hexane (1:3) to isolate the pure solid phase .

Validate purity via HPLC (retention time ~8.2 min, C18 column) .

Q. What mechanistic insights explain the compound’s photochemical dimerization behavior?

Methodological Answer: The [4+4] photodimerization proceeds via a supramolecular preorganization mechanism. UV excitation induces π-π stacking of the pyranone rings, favoring trans adduct formation due to steric hindrance between methyl groups. Thermal treatment (>100°C) triggers CO₂ extrusion, forming cyclooctatetraene derivatives. Computational modeling (DFT) predicts activation energies for adduct isomerization, guiding reaction pathway control .

Q. How do substituent variations (e.g., phenyl vs. methyl groups) impact bioactivity or reactivity?

Methodological Answer: Comparative studies of analogs (e.g., 4,6-diphenyl-2H-pyran-2-one) reveal:

  • Electrophilicity : Electron-withdrawing groups (e.g., phenyl) increase α,β-unsaturated ketone reactivity, enhancing nucleophilic attack rates .
  • Bioactivity : Methyl derivatives exhibit lower anti-inflammatory activity compared to hydroxylated analogs (e.g., 4-hydroxy-6-phenylethyl derivatives) due to reduced hydrogen-bonding capacity .

Q. What strategies mitigate challenges in reproducing synthetic protocols across labs?

Methodological Answer: Reproducibility issues arise from:

  • Light source variability : Standardize UV wavelength (254 nm) and intensity for photodimerization .
  • Ambient moisture sensitivity : Use anhydrous solvents and inert atmosphere for cyclization reactions .
  • Data transparency : Publish raw spectral files (e.g., .jdx for NMR) in open-access repositories to enable cross-validation .

Q. Guidance for Contradiction Analysis

  • Spectral conflicts : Cross-reference with crystallographic data (e.g., CCDC entries) to confirm bond lengths and angles .
  • Bioactivity variability : Use isogenic cell lines and standardized assays (e.g., COX-2 inhibition) to minimize experimental noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-2H-pyran-2-one
Reactant of Route 2
4,6-Dimethyl-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.